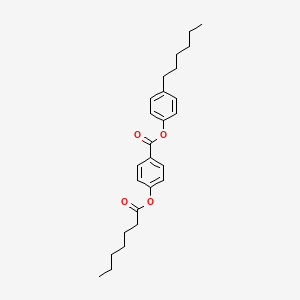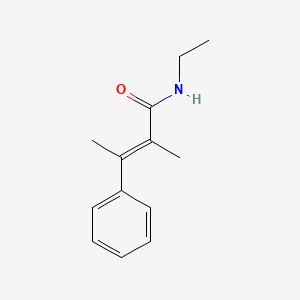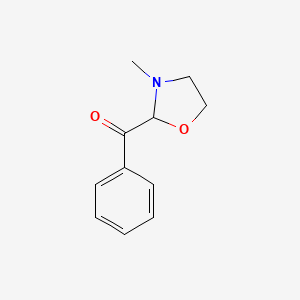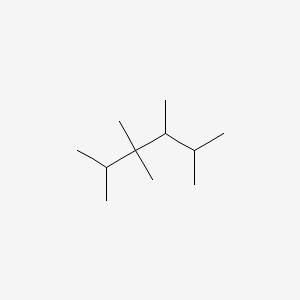
2,3,3,4,5-Pentamethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,4,5-Pentamethylhexane is a branched alkane with the molecular formula C₁₁H₂₄ It is one of the many isomers of hexane, characterized by the presence of five methyl groups attached to the main hexane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,5-Pentamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Another method involves the hydrogenation of alkenes using a metal catalyst like palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process can enhance the yield and selectivity of the desired product .
化学反応の分析
Types of Reactions
2,3,3,4,5-Pentamethylhexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst to form alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium or platinum catalyst
Substitution: Chlorine (Cl₂) or bromine (Br₂), UV light or halogen carrier
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated alkanes
科学的研究の応用
2,3,3,4,5-Pentamethylhexane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2,3,3,4,5-Pentamethylhexane involves its interaction with molecular targets and pathways within a system. As a non-polar hydrocarbon, it can interact with lipid membranes and hydrophobic regions of proteins, potentially affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2,2,3,3,5-Pentamethylhexane
- 2,2,3,4,5-Pentamethylhexane
- 2,2,3,5,5-Pentamethylhexane
Uniqueness
2,3,3,4,5-Pentamethylhexane is unique due to its specific arrangement of methyl groups, which can influence its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity patterns, making it suitable for specific applications .
特性
CAS番号 |
52670-33-4 |
|---|---|
分子式 |
C11H24 |
分子量 |
156.31 g/mol |
IUPAC名 |
2,3,3,4,5-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-8(2)10(5)11(6,7)9(3)4/h8-10H,1-7H3 |
InChIキー |
STMIMOZUYGUOQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(C)(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
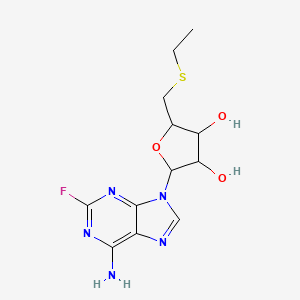
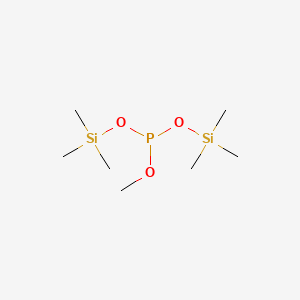
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
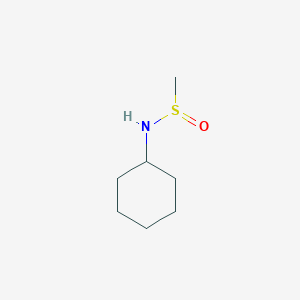
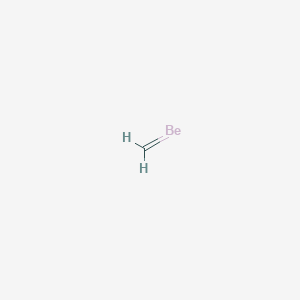
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
